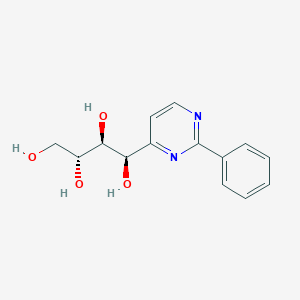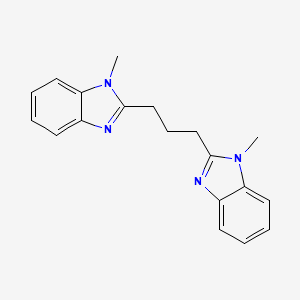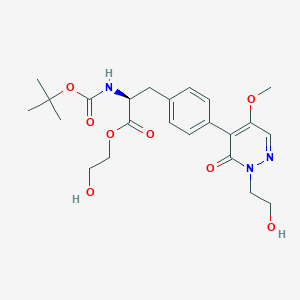![molecular formula C10H10N2O2 B12540645 [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile is a chemical compound with a unique structure that includes an acetylamino group, a cyclohexadienyl ring, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as the acetylating agent in an aqueous solution, with the reaction proceeding efficiently at elevated temperatures (50°C to 70°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Oxidizing Agents: Iodobenzene diacetate
Reducing Agents: Sodium borohydride
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and substituted derivatives with different functional groups replacing the acetyl group.
Applications De Recherche Scientifique
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism of action of [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(4-Acetylaminoanilino)carbothioylamino]-2,2,2-trichloroethyl-3-methylbenzamide: This compound shares the acetylamino group but has a different overall structure and functional groups .
Inthomycins: These compounds contain oxazole rings and exhibit similar biological activities, such as antimicrobial properties .
Uniqueness
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
N-[1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl]acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-8(13)12-10(6-7-11)4-2-9(14)3-5-10/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
UCXIRPOSTCNIQP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(C=CC(=O)C=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)





![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)



![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)

![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
